5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
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Properties
IUPAC Name |
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-18-3-5-19(6-4-18)7-12-23-27-22(17-26)25(32-23)29-15-13-28(14-16-29)24(30)20-8-10-21(31-2)11-9-20/h3-12H,13-16H2,1-2H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQFZFSKNGRKGB-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound notable for its diverse functional groups, including a piperazine ring and an oxazole ring. This compound has garnered interest in the field of medicinal chemistry due to its potential bioactive properties, which may lead to various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 428.5 g/mol. The structure features a five-membered heterocyclic oxazole ring that contains nitrogen and oxygen atoms, which is characteristic of oxazole derivatives. The presence of the piperazine moiety enhances its pharmacological relevance, making it an interesting target for various biological studies.
Research indicates that this compound may interact with specific biological targets such as enzymes or receptors, leading to various pharmacological effects. Some proposed mechanisms of action include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has potential interactions with various receptors, which could alter signaling pathways.
Anticancer Properties
Studies have shown that derivatives of oxazole compounds exhibit significant anticancer activity. For instance, related compounds have demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of p53 expression levels .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound. Notable findings include:
- Antiproliferative Effects : In vitro studies demonstrated that related oxazole derivatives inhibited the proliferation of cancer cells at micromolar concentrations.
- Molecular Docking Studies : Computational analyses have indicated strong binding affinities to target proteins, suggesting potential therapeutic applications .
Comparative Analysis
The following table summarizes relevant structural analogs and their reported biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(E)-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole | C25H24N4O4 | Similar oxazole and piperazine structure | Anticancer activity |
| 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(E)-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-thiazole | C25H24ClN4OS | Contains thiazole instead of oxazole | Antimicrobial activity |
| 5-[4-(phenylpiperazinyl)] - 1,3-benzothiazole derivatives | C23H22N4S | Different heterocyclic framework | Varies by derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
